REACTION_CXSMILES
|
[CH3:1][NH2:2].Br[CH:4]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5]1>C(O)C>[CH:9]1([N:6]2[CH2:7][CH2:8][CH:4]([NH:2][CH3:1])[CH2:5]2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
92.8 g
|
Type
|
reactant
|
Smiles
|
BrC1CN(CC1)C1CCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fumarate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dilute sodium hydroxide and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
to obtain 40 g (55%), bp 172°-176° C./40 mm
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol-water
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)N1CC(CC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |